molecular formula C10H17N3O4S2 B2557306 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1798529-13-1

4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2557306
CAS No.: 1798529-13-1
M. Wt: 307.38
InChI Key: AFVBIAVQLAUEAD-UHFFFAOYSA-N
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Description

4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of thiazolidine-2,4-dione with N,N-dimethylpiperidine-1-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed, and the product is isolated through filtration and crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities compared to other thiazolidinediones. Its potential dual role as an antimicrobial and anticancer agent makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S2/c1-11(2)19(16,17)12-5-3-8(4-6-12)13-9(14)7-18-10(13)15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBIAVQLAUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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